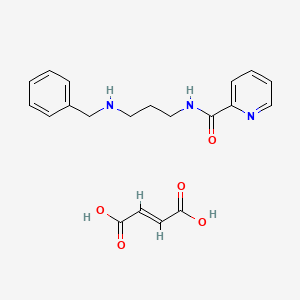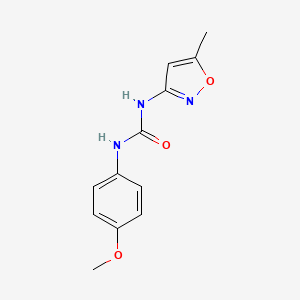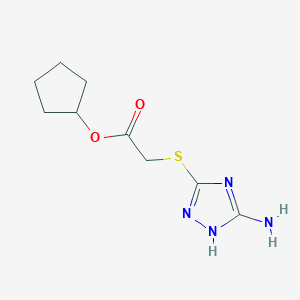
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 3-benzylamino-propyl amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide typically involves the following steps:
Formation of Pyridine-2-carboxylic Acid: This can be achieved through the oxidation of 2-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The carboxylic acid group of pyridine-2-carboxylic acid is then converted to an amide group by reacting with 3-benzylamino-propylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Pyridine-2-carboxylic acid N-oxide derivatives.
Reduction: Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amine.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
科学的研究の応用
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized pyridine derivatives.
作用機序
The mechanism of action of Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the 3-benzylamino-propyl amide group, making it less versatile in certain applications.
3-Benzylamino-propylamine: Lacks the pyridine ring, limiting its use in coordination chemistry and organic synthesis.
Pyridine-2-carboxamide: Similar structure but without the benzylamino-propyl group, affecting its chemical reactivity and biological activity.
Uniqueness
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide is unique due to the combination of the pyridine ring, carboxylic acid group, and 3-benzylamino-propyl amide group. This unique structure imparts specific chemical properties and biological activities, making it valuable in various research fields.
特性
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-2-carboxamide;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C4H4O4/c20-16(15-9-4-5-11-18-15)19-12-6-10-17-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-9,11,17H,6,10,12-13H2,(H,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCAZGBIJDPDEE-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,5-dimethyl-1H-1,2,4-triazole](/img/structure/B5477874.png)

![(2E)-N-[2-(butan-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B5477895.png)


![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5477919.png)
![4-(3-chlorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5477926.png)
![1-acetyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5477932.png)
![4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid](/img/structure/B5477940.png)


![1-(2,2-dimethylpropanoyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B5477964.png)
![[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] naphthalene-1-carboxylate](/img/structure/B5477966.png)
![(2E,5E)-2,6-bis[(2-phenylethyl)amino]hepta-2,5-dien-4-one](/img/structure/B5477974.png)
